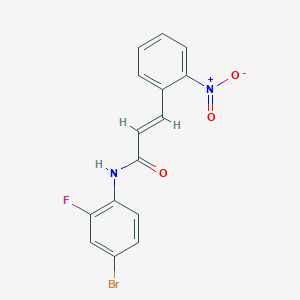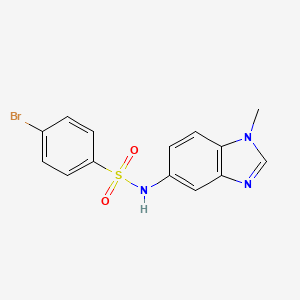![molecular formula C19H19ClN2O3 B3537860 methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3537860.png)
methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Vue d'ensemble
Description
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor binds to the BH3-binding groove of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate and displaces the pro-survival proteins that normally bind to it. This results in the destabilization of the methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate protein and induction of apoptosis in cancer cells. The mechanism of action of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.
Biochemical and Physiological Effects:
methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has been shown to induce apoptosis in cancer cells with high levels of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate expression. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has been shown to reduce tumor growth and metastasis in preclinical models of cancer. However, the effects of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor on normal cells and tissues are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has several advantages for lab experiments, including its high potency and selectivity for methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, its ability to induce apoptosis in cancer cells with high levels of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate expression, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells and tissues.
Orientations Futures
There are several future directions for the research on methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor. One direction is to investigate the potential of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to develop more potent and selective methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitors with improved pharmacokinetic properties. Furthermore, the effects of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor on normal cells and tissues need to be further investigated to assess its safety and potential side effects.
Conclusion:
In conclusion, Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, or methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor, is a promising chemical compound with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor in cancer therapy.
Applications De Recherche Scientifique
Methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a crucial role in regulating cell survival and apoptosis. Overexpression of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has been observed in various types of cancer, including leukemia, lymphoma, multiple myeloma, and solid tumors. Inhibition of methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-19(24)21-15-9-8-14-7-6-13-4-2-3-5-16(13)22(17(14)12-15)18(23)10-11-20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFPVDOCCROID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCCl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[11-(3-chloropropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,4-dimethyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3537777.png)
![methyl [7-(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B3537788.png)
![6-ethyl-11-(4-methoxyphenyl)-7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3537796.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3537810.png)
![methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3537815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine](/img/structure/B3537828.png)
![5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3537831.png)
![(5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3537835.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3537845.png)
![N~2~-(2-chlorobenzyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3537852.png)
![methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3537858.png)
![N-benzyl-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3537862.png)
